

Benzarone inhibitory potency structure-activity relationships

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Compound Focus: Benzarone

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Benzarone Derivatives as EYA Inhibitors: A Research Summary

The following table summarizes the core information available on **benzarone**-derived EYA1 phosphatase inhibitors from a recent 2024 study [1].

Compound Name	Core Structure / Relationship to Benzarone	Primary Target	Key Reported Activity	Influential Structural Features
Benzarone	Parent compound; benzofuran derivative [1]	EYA proteins (allosteric inhibitor) [1]	Identified as a starting point for EYA inhibition [1]	Serves as the foundational structure for derivative development [1]
Benzbromarone	Derivative of benzarone [1]	EYA2 (and other EYA proteins) [1]	Used as an allosteric inhibitor template [1]	—
DS-1-38 (DS38)	One of 35 developed	EYA1 phosphatase	Antagonized SHH signaling; inhibited	Structure optimized from benzarone for

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	derivatives of benzarone [1]	[1]	SHH-MB growth in vitro & in vivo; excellent brain penetrance [1]	enhanced EYA1 inhibitory characteristics [1]

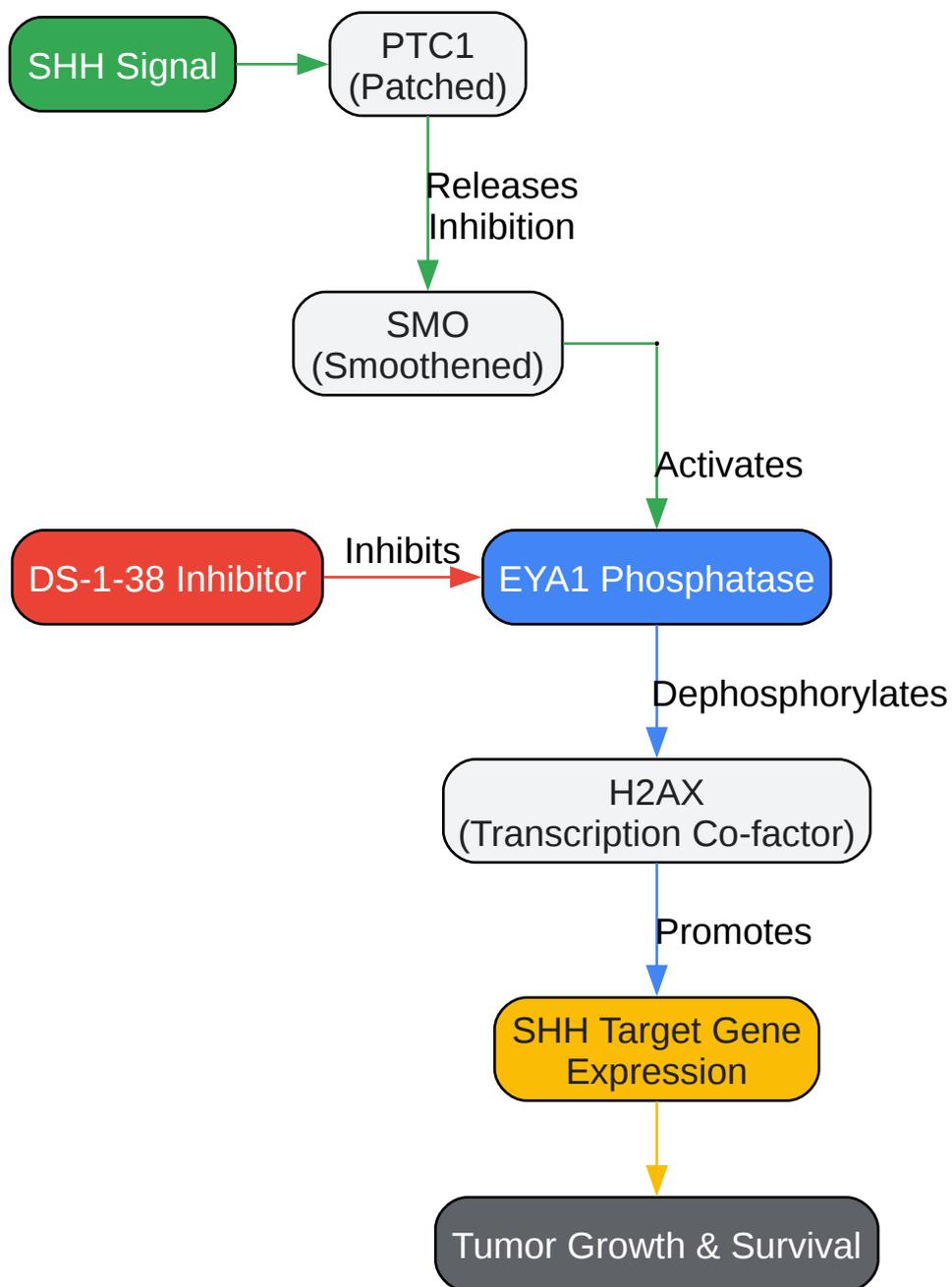
Experimental Data & Protocols for DS-1-38

The study provides details on the key experiments used to characterize the lead compound, **DS-1-38** [1].

- **In Vitro Phosphatase Assay:** The inhibitory activity of DS-1-38 on EYA1's phosphotyrosine phosphatase function was tested in a cell-free system. The compound demonstrated direct inhibition of EYA1 enzymatic activity [1].
- **Cell-Based SHH-Signaling Assay:** The effect of DS-1-38 on the Sonic Hedgehog (SHH) pathway was evaluated in SHH-medulloblastoma (SHH-MB) cells. Treatment with the compound led to a measurable opposition of SHH-signaling, confirming its functional effect in a cellular context [1].
- **In Vivo Efficacy Study:**
 - **Animal Model:** The compound was tested in genetically engineered mice predisposed to developing fatal SHH-MB (*SmoM2; Atoh-Cre* mice) [1].
 - **Protocol:** Mice were treated with DS-1-38, and the impact on tumor growth and survival was monitored [1].
 - **Outcome:** DS-1-38 treatment significantly inhibited SHH-MB tumor growth and **increased the lifespan of the mice by over 40%** [1].
- **Pharmacokinetic Brain Penetrance Study:** The ability of DS-1-38 to cross the blood-brain barrier was assessed, a critical requirement for treating brain tumors like medulloblastoma. The study confirmed that DS-1-38 has **excellent brain penetrance** [1].

EYA1 Inhibition in SHH-Medulloblastoma Pathway

The diagram below illustrates the mechanism by which DS-1-38 inhibits the SHH signaling pathway in medulloblastoma, based on the study's findings [1].



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This mechanistic understanding shows that DS-1-38 acts downstream of common resistance points, positioning it as a promising therapeutic candidate.

Key Takeaways for Researchers

- **EYA1 is a Novel Target:** The research validates EYA1, a unique aspartate-based tyrosine phosphatase, as a viable and promising target for treating SHH-medulloblastoma [1].
- **DS-1-38 is a Potent Derivative:** Among the **benzarone** derivatives developed, **DS-1-38** has emerged as a lead compound with demonstrated efficacy in both cellular and animal models, coupled with favorable brain penetrance [1].
- **Addresses Clinical Resistance:** By targeting EYA1, which is critical downstream in the SHH pathway, DS-1-38 offers a potential strategy to overcome resistance that can develop against upstream inhibitors like SMO antagonists [1].

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References

1. A benzarone derivative inhibits EYA to suppress tumor growth ... [pmc.ncbi.nlm.nih.gov]

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